N-butyl-N-ethyl-4-biphenylcarboxamide
Description
N-Butyl-N-ethyl-4-biphenylcarboxamide is a carboxamide derivative featuring a biphenyl core (two fused benzene rings) substituted at the 4-position with a carboxamide group. The amide nitrogen is further functionalized with a butyl (C₄H₉) and an ethyl (C₂H₅) group. Its molecular formula is C₁₉H₂₃NO, with a molecular weight of 281.39 g/mol. Structurally, the alkyl substituents confer lipophilicity, which may enhance membrane permeability, making it a candidate for pharmaceutical applications requiring blood-brain barrier penetration or intracellular targeting.
Properties
IUPAC Name |
N-butyl-N-ethyl-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-3-5-15-20(4-2)19(21)18-13-11-17(12-14-18)16-9-7-6-8-10-16/h6-14H,3-5,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLNPEAYMDMHCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Lipophilicity : The butyl and ethyl groups in the target compound contribute to higher lipophilicity (predicted logP ~4.5) compared to the hydroxyethoxy-substituted analog (logP ~2.1), which contains a polar hydroxyethoxy group .
- Steric Bulk : Compound 24 incorporates a tert-butyl group and a pyridinyl-phenyl moiety, increasing steric hindrance. This complexity may optimize binding to hydrophobic pockets in biological targets but could reduce synthetic accessibility.
- Hydrogen Bonding : The hydroxyethoxy group in the second analog introduces hydrogen-bonding capacity, improving aqueous solubility—a critical factor in drug formulation.
Research Findings and Trends
Alkyl vs. Polar Substituents : Alkyl chains (butyl/ethyl) favor membrane permeability, whereas polar groups (e.g., hydroxyethoxy) enhance solubility but may limit CNS penetration .
Steric Optimization : Compounds like 24 demonstrate that bulky substituents (tert-butyl, pyridinyl) can refine target selectivity but may complicate synthesis and scalability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
